Butyl-pyrrol-1-yl-amine
Description
Contextual Significance of N-Alkylaminopyrroles in Chemical Research
N-Alkylaminopyrroles are a subclass of pyrrole (B145914) derivatives characterized by an alkylamino group attached to the nitrogen atom of the pyrrole ring. Pyrrole-based compounds are fundamental to a wide array of biologically active molecules and functional materials. ingentaconnect.com Their versatile structure allows for diverse pharmacological activities, making them valuable in drug design and development. ingentaconnect.com
The significance of the pyrrole moiety extends to its role as a foundational component in pharmaceuticals and light-harvesting materials. acs.org The introduction of an N-alkylamino group can significantly influence the electronic properties and reactivity of the pyrrole ring, opening avenues for the synthesis of novel compounds with tailored characteristics. These derivatives are crucial intermediates in the development of new therapeutic agents and advanced materials. ingentaconnect.com For instance, they can serve as precursors to complex heterocyclic systems with potential applications in modulating biological pathways, such as the hypoxia-inducible factor (HIF) pathway, which is implicated in conditions like anemia and ischemia. google.com
Evolution of Synthetic Strategies for Pyrrole-Based Amine Systems
The synthesis of pyrroles and their derivatives has undergone significant evolution, driven by the need for more efficient, selective, and environmentally benign methods. ingentaconnect.comnih.gov Traditional methods for pyrrole synthesis are often hampered by the high reactivity of the pyrrole ring, which can lead to a lack of control in processes like electrophilic aromatic substitution. acs.org
Modern synthetic approaches have focused on overcoming these limitations through various strategies, including:
Multicomponent Reactions: These reactions allow for the construction of complex pyrrole structures from simple starting materials in a single step. For example, a three-component reaction of alkyne esters, amines, and alkenes catalyzed by palladium(II) has been developed for the synthesis of 2,3,4-trisubstituted pyrroles. nih.gov Another approach involves the reaction of phenacyl bromides, pentane-2,4-dione, and amines in an aqueous medium using DABCO as a catalyst. scirp.org
Catalytic Systems: The use of various catalysts has revolutionized pyrrole synthesis. Gold and palladium catalysts have been employed in the synthesis of substituted and formylpyrroles from enyne sulfonamides. nih.gov Iodine-mediated synthesis has also been reported for the creation of 2,3,5-trisubstituted pyrroles from arylacetylenes and β-enaminones. nih.gov
Greener Approaches: There is a growing emphasis on developing sustainable synthetic methods. The Clauson–Kaas synthesis, a well-known method for preparing N-substituted pyrroles, has been adapted to greener conditions, such as using water as a solvent and employing catalysts like ZrOCl2∙8H2O. beilstein-journals.org Microwave-assisted and solvent-free conditions have also been explored to create more environmentally friendly protocols. ingentaconnect.combeilstein-journals.org
A specific synthesis for Butyl-pyrrol-1-yl-amine has been documented, which involves the treatment of butyl-pyrrol-1-yl-carbamic acid tert-butyl ester with triethylamine (B128534) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in dichloromethane (B109758) (DCM). google.com
Interactive Data Table: Synthesis of this compound
| Starting Material | Reagents | Solvent | Product |
| Butyl-pyrrol-1-yl-carbamic acid tert-butyl ester | Triethylamine, TMSOTf | DCM | This compound |
Research Gaps and Opportunities in this compound Investigations
Despite the established importance of N-alkylaminopyrroles, research specifically focused on this compound is limited. The primary available information positions it as a synthetic intermediate for producing more complex molecules, such as pyrrolo[1,2-b]pyridazine (B13699388) derivatives used as HIF modulators. google.com This points to a significant research gap regarding the intrinsic properties and potential applications of this compound itself.
The opportunities for future investigation are therefore substantial. A thorough characterization of the physicochemical and pharmacological properties of this compound could reveal novel applications. Research could be directed towards:
Exploring its potential as a standalone pharmacophore: Given the biological activity of many pyrrole derivatives, this compound could be screened for various biological activities.
Investigating its utility in materials science: The electronic properties of the N-alkylaminopyrrole core could be exploited in the design of new organic electronic materials.
Developing novel synthetic methodologies: While one synthetic route is known, exploring alternative, more efficient, and greener synthetic pathways to this compound could be beneficial.
Expanding its use as a synthetic building block: Investigating its reactivity in a wider range of chemical transformations could lead to the discovery of new classes of compounds with interesting properties.
The current body of knowledge provides a solid foundation for the synthesis of N-alkylaminopyrroles, but the specific case of this compound highlights a common scenario in chemical research where the full potential of a seemingly simple molecule remains to be unlocked.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
N-butylpyrrol-1-amine |
InChI |
InChI=1S/C8H14N2/c1-2-3-6-9-10-7-4-5-8-10/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
AXXHLOHTEVQCHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNN1C=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Butyl Pyrrol 1 Yl Amine Analogues
Elucidation of Reaction Pathways for N-Pyrrole Amine Synthesis
The formation of the N-pyrrole amine linkage is a critical step in the synthesis of Butyl-pyrrol-1-yl-amine and its analogues. Various synthetic strategies have been developed, each with its own distinct reaction pathway and set of intermediates.
The synthesis of N-substituted pyrroles, including N-amino pyrroles, can be achieved through several established methods. The Paal-Knorr synthesis is a cornerstone reaction in this context, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, such as butylamine (B146782), in the presence of an acid catalyst. mdpi.comorganic-chemistry.org The reaction proceeds through a series of well-defined intermediates. The initial step is the nucleophilic attack of the amine on one of the carbonyl groups of the dicarbonyl compound, forming a hemiaminal intermediate. organic-chemistry.org Subsequent dehydration leads to the formation of an imine, which then tautomerizes to an enamine. wikipedia.org The crucial ring-closing step involves the intramolecular attack of the enamine nitrogen on the remaining carbonyl group, followed by another dehydration step to yield the aromatic pyrrole (B145914) ring. wikipedia.org
Another significant route is the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.orgpharmaguideline.com Due to the high reactivity and propensity for self-condensation of α-amino-ketones, they are typically prepared in situ from the corresponding oxime. wikipedia.org The mechanism commences with the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization and elimination of water to furnish the pyrrole. wikipedia.org
The Hantzsch pyrrole synthesis offers an alternative pathway, reacting a β-haloketone or aldehyde with a β-ketoester and ammonia (B1221849) or a primary amine. pharmaguideline.com More contemporary methods often employ metal catalysis, such as copper or palladium, to facilitate the cyclization and aromatization steps under milder conditions. organic-chemistry.orgnih.gov For instance, a copper-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles at room temperature. organic-chemistry.org
| Synthesis Method | Key Reactants | Primary Intermediates | Catalyst/Conditions |
| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, Primary amine | Hemiaminal, Imine, Enamine | Weak acid (e.g., acetic acid) organic-chemistry.org |
| Knorr Pyrrole Synthesis | α-amino-ketone, β-ketoester | Imine, Enamine | Zinc, Acetic acid wikipedia.org |
| Hantzsch Pyrrole Synthesis | β-haloketone, β-ketoester, Amine | - | Base pharmaguideline.com |
| Copper-Catalyzed Coupling | Diol, Primary amine | - | Cu/ABNO, O2 organic-chemistry.org |
The rate and efficiency of pyrrole formation are significantly influenced by the reaction conditions and the nature of the substituents on the reactants. In the Paal-Knorr synthesis, the reaction is accelerated under weakly acidic conditions. organic-chemistry.org The use of Brønsted acids as catalysts is common, with the acid protonating a carbonyl group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine. mdpi.com However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org
Kinetic studies have shown that the cyclization step is often the rate-determining step in these syntheses. organic-chemistry.org The electronic nature of the substituents on the amine and the dicarbonyl compound can have a substantial impact on the reaction rate. For instance, electron-donating groups on the amine increase its nucleophilicity, potentially speeding up the initial addition step. Conversely, electron-withdrawing groups on the dicarbonyl component can enhance the electrophilicity of the carbonyl carbons.
Reactivity Studies of the Pyrrole Ring in this compound Systems
The pyrrole ring in N-amino pyrrole systems is an electron-rich aromatic heterocycle, which dictates its characteristic reactivity patterns.
The pyrrole ring is highly activated towards electrophilic aromatic substitution, being significantly more reactive than benzene. pharmaguideline.compearson.com This enhanced reactivity is due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system, which increases the electron density of the ring. pearson.com Electrophilic attack predominantly occurs at the C2 (α) position, as the carbocation intermediate formed is stabilized by resonance to a greater extent than the intermediate from attack at the C3 (β) position. onlineorganicchemistrytutor.comchemtube3d.com If the C2 and C5 positions are blocked, substitution will then occur at the C3 and C4 positions. chemtube3d.com Common electrophilic substitution reactions include nitration, halogenation, acylation, and formylation (Vilsmeier-Haack reaction). pharmaguideline.comresearchgate.net
Nucleophilic substitution reactions on the pyrrole ring are less common and generally require the presence of strong electron-withdrawing groups on the ring to decrease its electron density. pharmaguideline.com Deprotonation at the N-H position of unsubstituted pyrrole to form the pyrrolide anion is a common reaction, and this anion can then act as a nucleophile. wikipedia.org For N-substituted pyrroles like this compound, nucleophilic attack on the ring itself is not a favored process.
| Reaction Type | Reactivity | Preferred Position of Attack | Reason for Selectivity |
| Electrophilic Substitution | High (more reactive than benzene) pharmaguideline.compearson.com | C2 (α-position) onlineorganicchemistrytutor.comchemtube3d.com | Greater resonance stabilization of the intermediate carbocation onlineorganicchemistrytutor.com |
| Nucleophilic Substitution | Low pharmaguideline.com | - | The pyrrole ring is electron-rich pharmaguideline.com |
The electron-rich nature of the pyrrole ring also makes it susceptible to oxidation. pharmaguideline.com Strong oxidizing agents can lead to polymerization or ring-opening. However, under controlled conditions, pyrrole can be oxidized to maleimide. pharmaguideline.com The degradation pathway of pyrrole under oxidative stimuli can lead to dearomatization and the formation of various products, including 3-pyrrolin-2-ones or 4-pyrrolin-2-ones, depending on the substituents and reaction conditions. researchgate.net
Reduction of the pyrrole ring is also a well-established transformation. Catalytic hydrogenation can reduce pyrrole to pyrrolidine. pharmaguideline.com The Birch reduction, using metals like sodium or lithium in liquid ammonia, can be employed for the reduction of electron-deficient pyrroles to yield 3-pyrrolines. pu.ac.ke Another approach involves the use of a reducing agent such as zinc in the presence of an acid to activate the heterocycle towards reduction. pu.ac.ke An acid-catalyzed intermolecular redox amination using 3-pyrroline (B95000) can also be used to form N-alkyl pyrroles, which is equivalent to a reductive amination. nih.gov
Mechanisms of Amine Radical Cation Formation and Reactivity
Amine radical cations are key reactive intermediates that can be generated from amines through a one-electron oxidation process. nih.gov A prominent method for their generation is through visible-light photoredox catalysis. nih.govnih.gov In this process, a photocatalyst, upon excitation by visible light, can oxidize an amine to its corresponding radical cation. nih.gov
Once formed, the amine radical cation of a this compound analogue can undergo several reaction pathways. nih.gov It can act as an electrophilic aminating species, readily participating in C-N bond-forming reactions with nucleophilic species like alkenes and arenes. nih.gov The reactivity of the amine radical cation is influenced by its structure. The lifetime of the radical cation is often controlled by the rate of α-deprotonation, which leads to the formation of an α-amino radical. nih.gov This α-amino radical is a nucleophilic species that can engage in a different set of reactions. nih.gov Alternatively, the amine radical cation can lose a hydrogen atom to form an iminium ion, another important reactive intermediate. nih.gov The specific reaction pathway taken depends on the reaction conditions and the substrate. nih.gov
Photoredox Catalysis in Amine Functionalization
Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of amines under mild conditions. kaust.edu.sanih.gov The general principle involves the generation of highly reactive intermediates from amines through single-electron transfer (SET) processes initiated by a photoexcited catalyst. acs.orgchinesechemsoc.org In the context of this compound analogues, this typically involves the oxidation of the tertiary amine to form an amine radical cation. kaust.edu.sa
The photocatalytic cycle is initiated by the absorption of visible light by a photocatalyst, such as a ruthenium or iridium complex, which promotes it to an excited state. kaust.edu.sa This excited state catalyst can then engage in an electron transfer event with the amine. For tertiary amines, this process is typically a reductive quenching of the photoexcited catalyst, where the amine donates an electron to the catalyst, resulting in the formation of an amine radical cation and the reduced form of the photocatalyst. acs.org
Following its formation, the amine radical cation is a key intermediate that can undergo further reactions. A common pathway is the deprotonation at a carbon atom alpha to the nitrogen, leading to the formation of an α-amino radical. nih.gov This radical species is a versatile intermediate that can participate in a variety of bond-forming reactions, including additions to unsaturated systems or couplings with other radical species. mdpi.com The specific reaction pathway and the resulting products are highly dependent on the reaction conditions, the nature of the substrate, and the presence of other reagents.
Detailed research findings on the photoredox-catalyzed functionalization of various tertiary aliphatic amines have demonstrated the feasibility of C-H functionalization and subsequent coupling with different partners. nih.gov While specific data for this compound is not extensively documented in publicly available literature, the general reactivity patterns of tertiary amines in photoredox catalysis provide a strong basis for predicting its behavior. The pyrrole moiety can influence the electronic properties of the amine, which in turn may affect the ease of oxidation and the stability of the resulting radical intermediates.
Below is a representative data table illustrating the types of transformations that are mechanistically relevant to the study of this compound analogues in photoredox catalysis.
| Photocatalyst | Amine Substrate (Analogue) | Coupling Partner | Product Type | Mechanistic Intermediate |
| Ir(ppy)3 | Tertiary Aliphatic Amine | 2-Chloroazole | α-Azole Carbinamine | Amine Radical Cation, α-Amino Radical |
| Ru(bpy)3Cl2 | N-Aryl Tetrahydroisoquinoline | Indole | α-Indolyl Tetrahydroisoquinoline | Amine Radical Cation, Iminium Ion |
Electron Transfer Processes
The fundamental step in the photoredox-catalyzed reactions of this compound analogues is the single-electron transfer (SET) process. chinesechemsoc.org The efficiency and feasibility of this process are governed by the electrochemical properties of both the amine and the photocatalyst. The oxidation potential of the amine and the reduction potential of the excited-state photocatalyst are key parameters that determine the thermodynamics of the electron transfer event.
Electrochemical studies on N-substituted pyrrole derivatives have provided insights into the electronic properties of the pyrrole ring and its influence on redox behavior. researchgate.net The introduction of substituents on the nitrogen atom can significantly alter the electrochemical properties of the pyrrole system. researchgate.net While specific electrochemical data for this compound is scarce, studies on related N-substituted pyrroles indicate that the nature of the substituent impacts the oxidation and reduction potentials of the molecule.
The electron transfer process is not limited to the initial activation of the amine. The reduced photocatalyst generated after the initial SET event can also participate in subsequent electron transfer steps, for instance, by reducing another substrate in the reaction mixture to generate a different radical intermediate. This ability to engage in multiple redox events within a single catalytic cycle is a hallmark of photoredox catalysis and allows for the construction of complex molecular architectures from simple precursors.
The following table summarizes key parameters and concepts related to the electron transfer processes involving amine analogues.
| Process | Key Species | Controlling Factors | Consequence |
| Single-Electron Transfer (SET) | Amine, Excited Photocatalyst | Redox Potentials, Light Irradiation | Formation of Amine Radical Cation |
| Proton-Coupled Electron Transfer (PCET) | Amine Radical Cation, Base | pKa, Bond Dissociation Free Energy | Formation of α-Amino Radical |
| Redox Cycling of Catalyst | Reduced/Oxidized Photocatalyst | Presence of Sacrificial Agents/Substrates | Regeneration of Active Catalyst |
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Advanced Computational and Theoretical Chemistry Studies of Butyl Pyrrol 1 Yl Amine Systems
Theoretical Approaches to Spectroscopic Interpretation in Reaction Studies
Computational Prediction of Spectroscopic Signatures for Intermediates
Computational quantum chemistry offers a suite of methods to predict the spectroscopic properties of molecules, including reaction intermediates. Techniques such as Density Functional Theory (DFT) and ab initio methods are instrumental in calculating spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are vital for identifying transient species in complex reaction mixtures.
For instance, in the study of N-alkylpyrroles, DFT calculations are commonly employed to predict ¹H and ¹³C NMR chemical shifts. The choice of the functional and basis set is crucial for the accuracy of these predictions. A study on protonated alkylpyrroles highlighted that while the B3LYP functional is widely used, Møller-Plesset perturbation theory (MP2) can provide results in almost perfect agreement with experimental data for ¹³C chemical shifts. ruc.dk The computational protocol often involves geometry optimization of the proposed intermediate, followed by the calculation of its magnetic shielding constants, which are then converted to chemical shifts.
Vibrational spectroscopy is another powerful tool for identifying intermediates. The IR spectrum of a molecule is determined by its vibrational modes. Computational methods can predict these vibrational frequencies and their corresponding intensities, providing a theoretical IR spectrum. For pyrrole (B145914) and its derivatives, DFT calculations with functionals like B3LYP and Becke3P86, combined with appropriate basis sets such as 6-311G(d,p), have been shown to reproduce experimental vibrational spectra with a high degree of accuracy. researchgate.net The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical model.
Below is a hypothetical data table illustrating the kind of computationally predicted spectroscopic data that could be generated for a proposed intermediate in a reaction involving an N-alkylpyrrole.
| Intermediate Structure | Spectroscopic Parameter | Predicted Value |
| Protonated N-butylpyrrole | ¹³C NMR Chemical Shift (C2) | 125.4 ppm |
| ¹³C NMR Chemical Shift (C3) | 110.2 ppm | |
| ¹H NMR Chemical Shift (H2) | 7.5 ppm | |
| IR Vibrational Frequency (N-H stretch) | 3450 cm⁻¹ | |
| IR Vibrational Frequency (C=C stretch) | 1620 cm⁻¹ |
This table is illustrative and contains representative data based on general knowledge of pyrrole chemistry, not from a specific study on Butyl-pyrrol-1-yl-amine.
Correlation of Theoretical Data with Experimental Observations for Mechanistic Insight
The true power of computational chemistry is realized when theoretical predictions are correlated with experimental observations. This synergy provides robust evidence for proposed reaction mechanisms. In the context of this compound, a mechanistic study would involve proposing a reaction pathway, identifying potential intermediates and transition states, and then computationally predicting their spectroscopic signatures. These theoretical spectra would then be compared with experimental spectra recorded during the reaction, for example, using in-situ monitoring techniques like rapid-scan IR or NMR spectroscopy.
A strong correlation between the predicted and observed spectra for a transient species provides compelling evidence for its existence and its role in the reaction mechanism. For example, a detailed mechanistic investigation into the formation of N-alkylpyrroles from 3-pyrroline (B95000) and an aldehyde made use of MP2 and DFT theories to evaluate proposed mechanisms. nih.gov By calculating the energetics of different pathways and the structures of the intermediates, the study was able to propose a new, more plausible mechanism.
The table below illustrates how theoretical data can be correlated with experimental findings to support a proposed reaction mechanism involving an N-alkylpyrrole.
| Mechanistic Step | Theoretical Prediction | Experimental Observation | Correlation and Insight |
| Protonation of the pyrrole ring | A downfield shift of C2 and C5 ¹³C NMR signals. | Observation of new signals in the ¹³C NMR spectrum upon addition of acid. | The observed chemical shifts match the predicted values for the protonated intermediate, confirming its formation. |
| Nucleophilic attack | A low calculated activation energy for the attack of a nucleophile at C2. | The reaction proceeds rapidly at room temperature. | The low theoretical barrier is consistent with the observed high reaction rate, supporting the proposed nucleophilic attack. |
| Formation of a di-imine intermediate | Calculated IR spectrum shows a strong C=N stretching frequency at 1650 cm⁻¹. | A transient absorption at 1650 cm⁻¹ is detected by in-situ IR spectroscopy. | The agreement between the calculated and observed IR frequency provides strong evidence for the formation of the di-imine intermediate. |
This table is illustrative and contains representative data based on general knowledge of pyrrole chemistry, not from a specific study on this compound.
Role of Butyl Pyrrol 1 Yl Amine Derivatives in Advanced Chemical Synthesis and Materials Science
Butyl-pyrrol-1-yl-amine as a Synthetic Precursor for Complex Organic Molecules
The inherent reactivity of the pyrrole (B145914) nucleus, combined with the functional handle provided by the butyl-amine chain, makes these derivatives highly valuable precursors for constructing more elaborate molecular architectures.
This compound and its analogues serve as versatile building blocks in multi-step synthetic sequences. The primary amine functionality allows for a wide range of chemical transformations, including alkylation, acylation, and condensation reactions, enabling the attachment of diverse molecular fragments. One of the classical methods for synthesizing the core pyrrole structure itself is the Hantzsch pyrrole synthesis, which involves the reaction of β-ketoesters with primary amines and α-haloketones. nih.gov This approach has been adapted for modern, efficient synthetic methodologies.
Recent advancements have focused on developing streamlined synthetic procedures. For instance, a one-step, continuous flow synthesis of pyrrole-3-carboxylic acids has been reported, starting directly from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.comacs.org This method highlights the utility of amine precursors in rapidly generating functionalized pyrrole scaffolds, which are crucial intermediates for more complex targets. syrris.com The butyl group can be incorporated into such syntheses to impart specific solubility or steric properties to the final molecule. A scalable, multigram synthesis of N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate, which features a butyl-pyrrol-1-yl core, demonstrates the industrial potential of these building blocks for producing valuable chemical intermediates. mdpi.com
Table 1: Synthetic Strategies for Pyrrole Derivatives Using Amine Precursors
| Method | Starting Materials | Key Features | Product Class |
| Hantzsch Pyrrole Synthesis | β-ketoesters, Primary amines, α-haloketones | Classical, versatile method for substituted pyrroles. nih.gov | Pyrrole-3-carboxylates |
| Continuous Flow Synthesis | tert-Butyl acetoacetates, Amines, 2-bromoketones | One-step, highly efficient, atom economical. nih.govsyrris.com | Pyrrole-3-carboxylic acids |
| Reductive Cleavage | Nitrosobenzene-derived cycloadducts, Dihydropyridines | Novel route to N-phenyl-pyrrol-2-yl alkylamides. nih.gov | Protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines |
The pyrrol-1-amine moiety is a key structural element for the synthesis of more complex fused heterocyclic systems. The nitrogen atom at the 1-position of the pyrrole ring can participate in cyclization reactions, leading to the formation of new rings fused to the pyrrole core.
Research has shown that the reaction of 4-bromo-1,3-diphenyl-2-buten-1-one (γ-bromodypnone) with different hydrazine (B178648) derivatives (which share the N-N bond characteristic of pyrrol-1-amines) yields varied heterocyclic products. osi.lv For example, its reaction with phenylhydrazine (B124118) can produce N,2,4-triphenyl-1H-pyrrol-1-amine, while its reaction with 1-methylhydrazinium hydrosulfate leads to the formation of 1-methyl-3,5-diphenylpyridazin-1-ium bromide, a fused pyridazine (B1198779) system. osi.lv This demonstrates how the pyrrol-1-amine scaffold can be a divergent precursor, where slight changes in reactants or conditions can lead to distinct polycyclic structures. Condensation of 2,4-diphenyl-1H-pyrrol-1-amine with aromatic aldehydes readily yields N-(arylmethylidene)-2,4-diphenyl-1H-pyrrol-1-amines, further showcasing the reactivity of the exocyclic amine group for building larger molecular frameworks. osi.lv
Applications in Catalysis
Derivatives of this compound have found significant applications in the field of catalysis, primarily through their use as ligands for transition metals. The electronic and steric properties of these ligands can be finely tuned to control the activity and selectivity of the metallic center.
The nitrogen atoms within the pyrrole ring and the attached amine group are excellent donors for coordinating with transition metal ions. This has led to the design of a variety of pyrrole-based ligands for homogeneous catalysis. researchgate.net Iminopyrrolyl ligands, which can be synthesized from pyrrole-amines, form stable anionic five-membered chelate rings with metals and have been explored extensively in coordination chemistry. researchgate.net
The butyl group and other substituents on the pyrrole ring play a crucial role in ligand design. They provide steric bulk around the metal center, which is critical for stabilizing reactive intermediates and influencing the selectivity of catalytic reactions. rutgers.edu For example, a new tridentate pyrrole-based ligand, methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate, was synthesized and complexed with Copper(II) and Nickel(II) for potential catalytic applications. researchgate.net The flexibility in modifying the pyrrole-amine backbone allows for the creation of ligands with tailored electronic and steric properties, making them suitable for a broad range of transition metals, including early transition metals like Ti and Zr, late transition metals like Fe, Co, Ni, and Pd, and rare earth metals. researchgate.net
Table 2: Examples of Pyrrole-Based Ligands and Coordinated Metals
| Ligand Type | Coordinated Metals | Key Features |
| Iminopyrrolyl Ligands | Ti, Zr, Fe, Co, Ni, Pd, Y, Nd | Forms anionic five-membered chelate ring; versatile for many metals. researchgate.net |
| Tridentate Pyrrole-pyridine | Copper(II), Nickel(II) | Designed for water oxidation catalysis. researchgate.net |
| N-Heterocyclic Carbenes (NHCs) | Palladium | Provides extreme steric hindrance; highly active in cross-coupling. rutgers.edu |
| 2,6-bis(1H-pyrazol-3-yl)pyridine | Zinc(II), Copper(II) | Coplanar tridentate nitrogen-donor ligand. mdpi.com |
Transition metal complexes featuring pyrrole-amine-derived ligands have demonstrated significant catalytic activity in a variety of important organic transformations. The unique steric and electronic environment provided by these ligands enhances the efficiency and selectivity of the catalyst.
For instance, novel N-heterocyclic carbene (NHC) ligands with extreme steric bulk have been developed for palladium-catalyzed cross-coupling reactions. rutgers.edu These catalysts have shown good to excellent yields in challenging transformations such as amide N-C(O) Suzuki cross-coupling and C-Cl Buchwald-Hartwig amination. rutgers.edu Similarly, complexes based on iminopyrrolyl ligands have been successfully employed as catalysts for olefin polymerization. researchgate.net Furthermore, a one-pot synthesis of 1-butylpyrrolidine, a related saturated heterocycle, was achieved using a CuNiPd/ZSM-5 catalyst, showcasing the role of catalysis in producing these valuable compounds. rsc.org
Table 3: Catalytic Applications of Pyrrole-Derivative Complexes
| Catalyst System | Catalytic Reaction | Significance |
| Palladium-NHC Complexes | Suzuki & Buchwald-Hartwig Cross-Coupling | Synthesis of fine chemicals and pharmaceuticals. rutgers.edu |
| Iminopyrrolyl-Metal Complexes | Olefin Polymerization | Production of polymers with controlled properties. researchgate.net |
| Palladium-Phosphine Complexes | Allylation of Amines | Atom-efficient route to N-alkyl pyrrolines. nih.gov |
| CuNiPd/ZSM-5 | N-alkylation/Cyclization | One-pot synthesis of 1-butylpyrrolidine. rsc.org |
Integration into Functional Materials Research
The unique electrochemical and optical properties of the pyrrole ring make its derivatives, including those of this compound, attractive candidates for the development of advanced functional materials.
The attachment of charged fragments, such as a quaternized butyl-amine chain, to a pyrrole monomer can produce water-soluble precursors for conductive polymers. mdpi.com This is a significant advantage as it allows for "green" processing from aqueous solutions. The oxidative polymerization of these cationic pyrrole monomers leads to the formation of water-soluble polypyrroles. mdpi.com These conductive polymers are highly promising for a wide range of applications, including:
Organic Electronics: As components in transistors and circuits. mdpi.com
Electrochemical Energy Storage: In batteries and supercapacitors. mdpi.com
Photovoltaics: For organic solar cells. mdpi.com
Sensing: As the active layer in chemical and biological sensors. mdpi.com
Light-Emitting Devices: In organic light-emitting diodes (OLEDs). mdpi.com
Research into related iminopyrrolyl systems has also yielded functional materials for optoelectronics. Polyboron complexes containing these ligands have been used to fabricate OLEDs, which were found to be efficient blue, green, and yellow light emitters, achieving a luminance of up to 4400 cd/m². researchgate.net This demonstrates the potential of pyrrole-amine derivatives to serve as core components in the next generation of electronic and photonic devices.
Electropolymerization of Pyrrole-Substituted Systems (e.g., Phthalocyanines)
The electropolymerization of pyrrole-substituted systems, particularly with macrocycles like phthalocyanines, represents a significant area of research in materials chemistry. This process allows for the creation of thin, conductive polymer films with potential applications in sensors, electrochromic devices, and organic electronics.
A key strategy in the synthesis of monomers for this purpose involves the electronic isolation of the electropolymerizable pyrrole group from the phthalocyanine (B1677752) core. This is often achieved by introducing an alkylene spacer between the two moieties. For instance, 2,9,16,23-tetrakis(2-pyrrol-1-ylalkoxy)phthalocyanines have been synthesized where an alkylene spacer connects the phthalocyanine to the pyrrole substituent. acs.org This molecular design prevents the electropolymerization process from interfering with the intrinsic electronic properties of the phthalocyanine macrocycle. acs.org
The oxidative electropolymerization of these pyrrole-substituted phthalocyanines can be carried out under potentiodynamic conditions or at a constant potential, resulting in the formation of polymer films. acs.org Spectroscopic analysis of these films confirms the presence of both phthalocyanine and polypyrrole structural units. acs.org The resulting polymeric materials exhibit interesting properties, including reversible electrochromic color changes and specific electrical conductivities. acs.org For example, films of certain pyrrole-substituted phthalocyanine polymers have shown specific electrical conductivities of approximately 10⁻⁵ S cm⁻¹. acs.org
The electrochemical behavior of these systems is characterized by reversible reduction and oxidation peaks. The reduction processes are typically ligand-based, while the oxidation can be either ligand- or metal-centered, depending on the central metal atom in the phthalocyanine complex. The electropolymerization of the pyrrole units generally occurs at higher oxidation potentials.
Table 1: Electropolymerization Data for a Representative Pyrrole-Substituted Phthalocyanine System
| Parameter | Value |
| Film Thickness | Up to 5 µm acs.org |
| Specific Electrical Conductivity | ~10⁻⁵ S cm⁻¹ acs.org |
| Electropolymerization Condition | Oxidative, potentiodynamic or constant potential acs.org |
| Key Feature | Electronic isolation via alkylene spacer acs.org |
This table is interactive. Click on the headers to sort the data.
Design of Advanced Chemical Scaffolds for Non-Biological Applications
This compound derivatives are instrumental in the design of advanced chemical scaffolds for a variety of non-biological applications. The pyrrole ring serves as a versatile platform that can be functionalized to create materials with specific electronic, optical, and chemical properties. The attachment of a butyl group to the nitrogen of the pyrrole ring (N-substitution) is a common strategy to enhance the solubility and processability of the resulting polymers and materials, which is crucial for their application in organic electronics and other fields. tdl.org
The N-functionalization of pyrroles allows for the development of solution-processable semiconducting materials. tdl.org While unsubstituted polypyrrole is often insoluble, the introduction of an alkyl chain like butyl improves its compatibility with common organic solvents. This enables the use of cost-effective processing techniques for fabricating electronic devices. tdl.org
Pyrrole-based scaffolds are fundamental in the construction of conductive polymers and semiconducting materials. tdl.org These materials are explored for applications in:
Organic Electronics : The tunable electronic properties of N-substituted pyrrole derivatives make them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic devices. nih.gov
Sensors : Functionalized polypyrrole films can act as sensitive layers in chemical and biological sensors. The introduction of specific functional groups onto the pyrrole scaffold allows for the detection of a wide range of analytes.
Conductive Coatings : The ability to form conductive polymer films through electropolymerization makes pyrrole derivatives useful for creating antistatic coatings and electrodes.
The synthesis of these advanced scaffolds often involves the Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with a primary amine, such as butylamine (B146782), to form the N-substituted pyrrole ring. mdpi.com This method provides a straightforward route to a wide variety of pyrrole derivatives with different functionalities. The properties of the final material can be finely tuned by selecting the appropriate starting materials and reaction conditions.
Table 2: Applications of N-Alkylated Pyrrole Scaffolds in Materials Science
| Application Area | Key Properties Conferred by N-Alkylation |
| Organic Electronics | Improved solubility, solution processability, tunable electronic properties tdl.orgnih.gov |
| Conductive Polymers | Enhanced processability, control over conductivity tdl.org |
| Sensor Technology | Platform for functionalization, signal transduction |
This table is interactive. Click on the headers to sort the data.
Future Research Directions and Emerging Trends in Butyl Pyrrol 1 Yl Amine Chemistry
Development of Sustainable Synthetic Methodologies
A major thrust in modern chemical synthesis is the adoption of principles that reduce environmental impact. For Butyl-pyrrol-1-yl-amine and its derivatives, this involves moving away from traditional methods that may rely on harsh conditions or hazardous materials towards greener alternatives.
Green chemistry principles are increasingly being applied to the synthesis of pyrroles. mdpi.com A key strategy involves designing reactions that maximize atom economy and minimize waste. rsc.orgresearchgate.net The classic Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with a primary amine like butylamine (B146782), is being re-examined under more sustainable conditions. polimi.itacs.org Research has demonstrated that such reactions can be performed efficiently without solvents (neat conditions) or in environmentally friendly media like water-methanol solutions at mild temperatures, thus reducing reliance on volatile organic solvents. polimi.itacs.org
The use of starting materials derived from renewable biomass is another critical avenue. For instance, 3-hydroxy-2-pyrones, which can be prepared from renewable sources, serve as effective precursors to the necessary 1,4-dicarbonyl intermediates for pyrrole (B145914) synthesis. polimi.itacs.org This approach directly incorporates sustainability from the very beginning of the synthetic sequence.
Eco-friendly catalysis is at the heart of these developments. There is a significant push to replace traditional acid catalysts with more benign or recyclable options. nih.gov Research into novel catalytic systems, such as those based on non-noble metals like cobalt, has shown promise for the one-pot synthesis of N-substituted pyrroles from readily available starting materials. researchgate.net Furthermore, metal-free catalysis, employing agents like hypervalent iodine, represents a frontier in clean synthesis. mdpi.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for N-Alkyl Pyrroles
| Feature | Traditional Synthetic Approach | Green Chemistry Approach |
| Starting Materials | Often petroleum-derived | Increasing use of biomass and renewable feedstocks polimi.itacs.org |
| Solvents | Volatile organic compounds (VOCs) | Solvent-free (neat), water, ethanol, or other green solvents researchgate.netpolimi.it |
| Catalysts | Strong Brønsted or Lewis acids, potentially toxic metals | Recyclable catalysts, non-noble metals (e.g., cobalt), metal-free catalysts mdpi.comresearchgate.netnih.gov |
| Reaction Conditions | Often high temperatures and pressures | Milder conditions (room temperature to 50-75 °C) polimi.itacs.org |
| Efficiency | May involve multiple steps with intermediate purification | One-pot reactions to improve step and atom economy researchgate.net |
| Waste Generation | Higher generation of by-products and solvent waste | Minimized waste through high atom economy and solvent reduction rsc.org |
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of compounds like this compound. mdpi.com This technology allows for superior control over reaction parameters such as temperature, pressure, and mixing, which often leads to higher yields, improved purity, and enhanced safety, particularly for highly exothermic or rapid reactions. uc.ptd-nb.info
The synthesis of pyrroles via methods like the Paal-Knorr and Hantzsch reactions has been successfully adapted to continuous flow systems. uc.pt The use of microreactors or packed-bed reactors can facilitate rapid optimization and seamless scaling from laboratory-scale synthesis to larger-scale production without extensive redevelopment. uc.ptscielo.br This is crucial for making the synthesis of pyrrole derivatives more efficient and economically viable. richmond.edu Flow chemistry also enables the use of novel process windows, such as high temperatures and pressures, in a controlled and safe manner to accelerate reactions that would be slow or impractical in a batch setup. d-nb.infoscielo.br
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Advantage | Description |
| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. mdpi.com |
| Improved Control | Precise control over temperature, pressure, and residence time leads to better selectivity and higher yields. uc.pt |
| Rapid Optimization | Reaction conditions can be screened and optimized quickly by altering flow rates and other parameters. |
| Scalability | Production can be scaled up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). uc.ptscielo.br |
| Access to Novel Reactivity | Enables reactions under extreme conditions that are unsafe in batch, potentially unlocking new synthetic routes. d-nb.info |
| Integration | Allows for the telescoping of multiple reaction steps without intermediate isolation, reducing waste and processing time. mdpi.com |
Exploration of Novel Reactivity Patterns
Beyond optimizing existing synthetic routes, a significant area of future research lies in discovering and harnessing new modes of reactivity for the pyrrole ring, which can be applied to derivatives of this compound.
A paradigm shift in organic synthesis is the move towards direct functionalization of carbon-hydrogen (C–H) bonds. acs.org This strategy avoids the need for pre-functionalization of substrates (e.g., into halides or boronic acids), which is common in traditional cross-coupling reactions, thereby making synthetic sequences more efficient and atom-economical. acs.org
For a molecule like this compound, research into the direct C–H amination of the pyrrole ring is a promising frontier. acs.orgacs.org Photocatalysis, for example, has emerged as a powerful tool to generate reactive nitrogen-centered radicals that can engage in C–H amination of arenes and heteroarenes under mild, redox-neutral conditions. acs.org Studies on substrates like 1-phenyl-1H-pyrrole have demonstrated the feasibility of this approach, which could be extended to functionalize the pyrrole core in the presence of the N-butyl group. acs.org Such methods would provide streamlined access to more complex, substituted pyrrole structures for various applications. mdpi.com
Cascade reactions, also known as domino reactions, are processes where multiple bond-forming events occur sequentially in a single pot under the same reaction conditions. ub.edu These reactions are highly valued for their ability to rapidly construct complex molecular architectures from simple starting materials in a highly efficient manner. The design of new cascade sequences involving a this compound core is a key area for future exploration.
Such reactions could be initiated by a single event, with the functionality formed in the first step triggering subsequent transformations. ub.edu For instance, a cascade could be designed to build additional rings onto the pyrrole scaffold or to introduce multiple substituents in a stereocontrolled fashion. The development of enzyme-initiated cascades, which combine the efficiency of domino reactions with the sustainability of biocatalysis, offers a particularly exciting avenue for creating complex, biologically relevant molecules.
Synergistic Experimental and Computational Research Frameworks
The integration of computational chemistry with experimental synthesis has become an indispensable tool for modern chemical research. This synergy allows for a deeper understanding of reaction mechanisms and provides predictive power that can guide experimental design, saving significant time and resources. researchgate.net
For this compound, computational methods like Density Functional Theory (DFT) can be employed to investigate potential reaction pathways, elucidate the role of catalysts, and predict the outcomes of new reactions. acs.org For example, before attempting a new C-H activation or cascade reaction in the lab, computational modeling can help identify the most promising conditions and substrates. acs.orgresearchgate.net
This approach creates a powerful feedback loop: computational predictions are tested through targeted experiments, and the experimental results are then used to refine and improve the theoretical models. ub.edu In fields like drug discovery, computational docking and quantitative structure-activity relationship (QSAR) models can predict the biological activity of novel this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Table 3: Roles of Experimental and Computational Methods in a Synergistic Framework
| Role | Experimental Research | Computational Research |
| Discovery & Design | Synthesizes and tests new molecules and reactions. | Designs novel catalysts; predicts reactivity and selectivity of new transformations. acs.org |
| Mechanistic Insight | Provides kinetic data and characterization of intermediates and products. | Elucidates detailed reaction mechanisms, transition states, and catalytic cycles using DFT. acs.orgresearchgate.net |
| Optimization | Screens reaction conditions (temperature, solvent, catalyst) to improve yield and selectivity. | Predicts optimal conditions; explains experimental observations to guide further optimization. |
| Property Prediction | Measures physical, chemical, and biological properties of synthesized compounds. | Predicts properties like biological activity (QSAR, docking) and spectroscopic signatures. nih.gov |
High-Throughput Experimentation Coupled with Machine Learning
The convergence of high-throughput experimentation (HTE) and machine learning (ML) is poised to revolutionize the exploration of the chemical space surrounding this compound. HTE allows for the rapid execution of numerous parallel experiments, enabling the systematic investigation of a wide array of reaction conditions, catalysts, and substrate modifications. nih.gov This automated approach generates vast and consistent datasets that are ideally suited for analysis by machine learning algorithms. nih.govdoi.org
The integration of ML can significantly enhance the efficiency of this process. By training models on data generated from HTE, researchers can predict reaction outcomes, identify optimal synthesis conditions, and even propose novel this compound derivatives with desired properties. rsc.orgresearchgate.net This synergy creates a self-reinforcing cycle where HTE provides the data to refine ML models, and the models, in turn, guide the design of more informative experiments, thereby accelerating the discovery of new chemical entities and synthetic protocols. nih.gov The application of these combined techniques has the potential to significantly reduce the time and resources required for the optimization of reactions involving this compound. doi.orgresearchgate.netnih.gov
Table 1: Illustrative Application of HTE and Machine Learning in this compound Synthesis
| Parameter | Traditional Approach | HTE & ML Approach |
| Experimentation Rate | 1-10 reactions/day | 100s-1000s reactions/day |
| Data Volume | Low | High |
| Optimization Strategy | One-variable-at-a-time | Multi-parameter optimization |
| Predictive Capability | Limited to researcher's intuition | Data-driven predictive models |
| Discovery Timeline | Months to years | Weeks to months |
Advanced Spectroscopic Techniques for In Situ Mechanistic Probes
A deeper understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for rational process optimization and the development of more efficient catalytic systems. Advanced spectroscopic techniques that allow for in situ monitoring of reactions are becoming indispensable tools in this endeavor. Techniques such as in situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products.
By observing the reaction as it happens, researchers can identify transient intermediates, elucidate reaction pathways, and gain insights into the kinetics and thermodynamics of the process. This detailed mechanistic information is invaluable for troubleshooting problematic reactions, designing more effective catalysts, and controlling the formation of desired products while minimizing side reactions.
Diversification of this compound Architectures for Tailored Chemical Properties
The core structure of this compound serves as a foundational template that can be extensively modified to fine-tune its chemical and physical properties for specific applications. Strategic diversification of its architecture is a key area of ongoing research.
Synthesis of Stereochemically Defined Derivatives
The introduction of stereocenters into the this compound framework opens up avenues for creating chiral molecules with specific three-dimensional arrangements. The synthesis of stereochemically defined derivatives is of paramount importance, as the biological activity and material properties of a molecule are often critically dependent on its stereochemistry.
Current research efforts in this area are likely to focus on the development of asymmetric synthetic methods to control the formation of specific stereoisomers. This could involve the use of chiral catalysts, auxiliaries, or starting materials to direct the stereochemical outcome of key bond-forming reactions. The ability to selectively synthesize enantiomerically pure or diastereomerically enriched this compound derivatives would significantly expand their potential applications.
Introduction of Orthogonal Functionalities
To enhance the utility of this compound as a molecular building block, the introduction of orthogonal functionalities is a critical strategy. Orthogonal functional groups are those that can be selectively addressed and reacted in the presence of other functional groups within the same molecule. This allows for a stepwise and controlled elaboration of the molecular structure.
For instance, one could envision modifying the butyl group or the pyrrole ring with functional groups that are amenable to specific coupling reactions, such as Suzuki, Sonogashira, or click chemistry. This would enable the facile conjugation of this compound to other molecules, polymers, or surfaces, thereby creating more complex and functional systems. The strategic placement of these orthogonal handles is essential for achieving the desired molecular architecture and properties.
Table 2: Potential Orthogonal Functional Groups for this compound Diversification
| Functional Group | Potential Reaction | Application |
| Bromo or Iodo | Suzuki or Sonogashira Coupling | Introduction of aryl or alkynyl groups |
| Azido | Click Chemistry (CuAAC or SPAAC) | Bioconjugation, material science |
| Alkyne | Click Chemistry, Glaser Coupling | Bioconjugation, polymer synthesis |
| Boronic Acid/Ester | Suzuki Coupling | Aryl-aryl bond formation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
